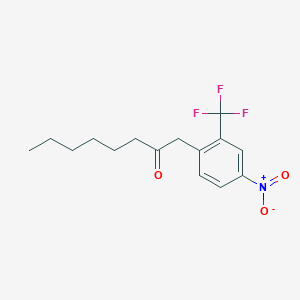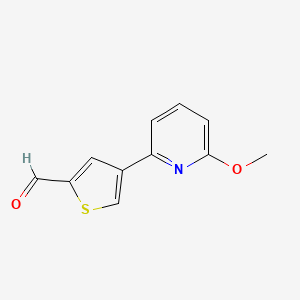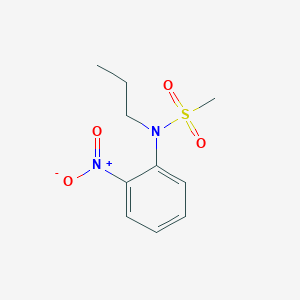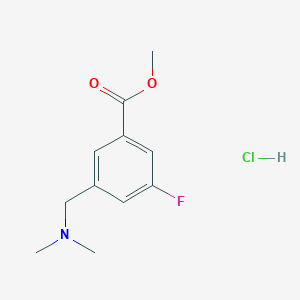
3-Chloro-4-ethoxy-5-fluorophenylboronic acid
Vue d'ensemble
Description
3-Chloro-4-ethoxy-5-fluorophenylboronic acid is a chemical compound with the molecular formula C8H9BClFO3 . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of 3-Chloro-4-ethoxy-5-fluorophenylboronic acid consists of a phenyl ring substituted with a chlorine atom, an ethoxy group, and a fluorine atom. The phenyl ring is also bonded to a boronic acid group .Chemical Reactions Analysis
While specific chemical reactions involving 3-Chloro-4-ethoxy-5-fluorophenylboronic acid are not available, boronic acids are generally known to participate in various types of coupling reactions, such as Suzuki-Miyaura coupling .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Chloro-4-ethoxy-5-fluorophenylboronic acid include a molecular weight of 218.42 . It is a solid at room temperature .Applications De Recherche Scientifique
Fluorescence Quenching Mechanism Studies
- Fluorescence Quenching : Boronic acid derivatives like 4-fluoro-2-methoxyphenyl boronic acid, closely related to 3-Chloro-4-ethoxy-5-fluorophenylboronic acid, have been studied for their fluorescence quenching mechanisms at room temperature using steady-state fluorescence measurements (Geethanjali, Nagaraja, & Melavanki, 2015). Such studies are significant in understanding the photophysical behaviors of these compounds, which could be crucial in photonic and sensory applications.
Suzuki Cross-Coupling Reaction and Pharmacological Aspects
- Suzuki Cross-Coupling Reaction : The use of boronic acids in Suzuki cross-coupling reactions to synthesize various derivatives for pharmacological studies is well-documented. For example, a study involved reacting arylboronic acids with 2,5-dibromo-3-hexylthiophene to synthesize thiophene derivatives, indicating the versatility of boronic acids like 3-Chloro-4-ethoxy-5-fluorophenylboronic acid in organic synthesis (Ikram et al., 2015).
Applications in Analytical Chemistry
- Analytical Chemistry : In the realm of analytical chemistry, derivatives of boronic acids are used as internal standards in high-performance liquid chromatography for the determination of various compounds in biological samples. For instance, 5-fluoro-HVA is used as an internal standard in cerebrospinal fluid analysis, highlighting the potential application of similar compounds like 3-Chloro-4-ethoxy-5-fluorophenylboronic acid (Scheinin, Chang, Kirk, & Linnoila, 1983).
High-Throughput Experimentation in Education
- Education and Research : Boronic acids, including compounds like 3-Chloro-4-ethoxy-5-fluorophenylboronic acid, are utilized in educational laboratory experiments to teach students about high-throughput experimentation techniques, particularly in Suzuki–Miyaura cross-coupling reactions (Lee, Schmink, & Berritt, 2020). This application underscores the compound's role in fostering academic research and education in organic chemistry.
Spectroscopy Studies and Adsorption Mechanism
- Spectroscopy and Adsorption Studies : Investigations using spectroscopic techniques like FT-IR, FT-Raman, and SERS are conducted on phenylboronic acids, including fluoro analogs, to understand their adsorption mechanisms. Such studies are crucial in exploring the physical and chemical properties of boronic acids, which can be applied in surface chemistry and sensor development (Piergies et al., 2013).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
(3-chloro-4-ethoxy-5-fluorophenyl)boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BClFO3/c1-2-14-8-6(10)3-5(9(12)13)4-7(8)11/h3-4,12-13H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAPPGBQQZJDSBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1)Cl)OCC)F)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BClFO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301223000 | |
| Record name | Boronic acid, B-(3-chloro-4-ethoxy-5-fluorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301223000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.42 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4-ethoxy-5-fluorophenylboronic acid | |
CAS RN |
2096334-30-2 | |
| Record name | Boronic acid, B-(3-chloro-4-ethoxy-5-fluorophenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2096334-30-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boronic acid, B-(3-chloro-4-ethoxy-5-fluorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301223000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





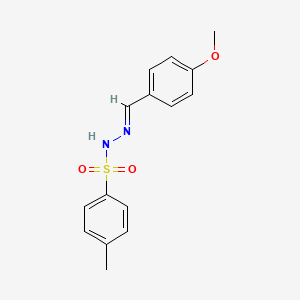
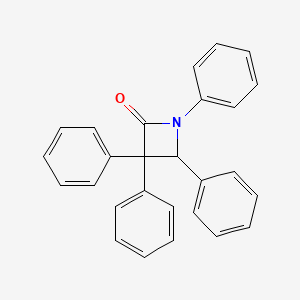

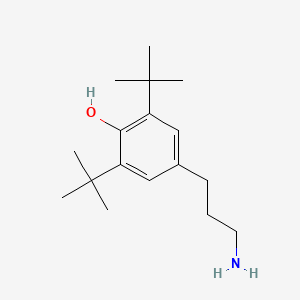
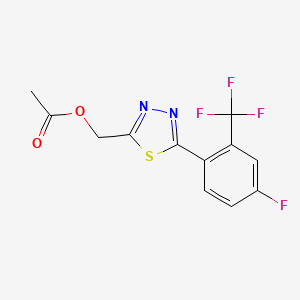


![tert-Butyl 4-(6-fluoro-2-oxobenzo[d]oxazol-3(2H)-yl)piperidine-1-carboxylate](/img/structure/B3060190.png)
